molecular formula C12H8F3NO3S B1387828 {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1092330-87-4

{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1387828
CAS No.: 1092330-87-4
M. Wt: 303.26 g/mol
InChI Key: UGCKGOAARBQDHA-UHFFFAOYSA-N
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Description

{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring and an acetic acid moiety

Safety and Hazards

Safety and hazards associated with similar compounds include skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid” are not explicitly stated in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene and appropriate catalysts.

    Coupling with Acetic Acid Moiety: The final step involves coupling the thiazole derivative with an acetic acid moiety, which can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyls or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl or thiazole rings, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: This compound shares the trifluoromethoxyphenyl group but differs in the presence of difluoro groups and the absence of the thiazole ring.

    4-(Trifluoromethoxy)phenylacetic acid: This compound lacks the thiazole ring and has a simpler structure compared to {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid.

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethoxy group, phenyl ring, thiazole ring, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3S/c13-12(14,15)19-9-3-1-7(2-4-9)11-16-8(6-20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCKGOAARBQDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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